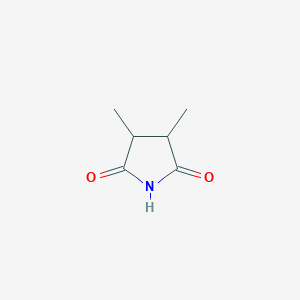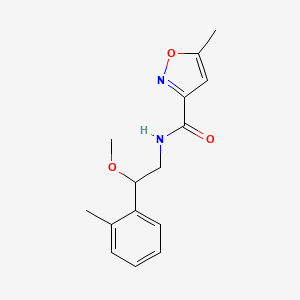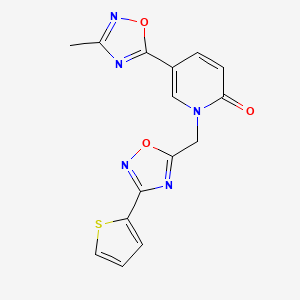
3,4-Dimethylpyrrolidine-2,5-dione
Descripción general
Descripción
3,4-Dimethylpyrrolidine-2,5-dione is a chemical compound with the CAS Number: 33425-47-7 . It has a molecular weight of 127.14 and its IUPAC name is 3,4-dimethyl-2,5-pyrrolidinedione .
Molecular Structure Analysis
The molecular formula of 3,4-Dimethylpyrrolidine-2,5-dione is C6H9NO2 . Its InChI Code is 1S/C6H9NO2/c1-3-4(2)6(9)7-5(3)8/h3-4H,1-2H3,(H,7,8,9) .Physical And Chemical Properties Analysis
3,4-Dimethylpyrrolidine-2,5-dione is a powder with a molecular weight of 127.14100 . Its exact mass is 127.06300 and it has a LogP value of 0.24380 .Aplicaciones Científicas De Investigación
Photochemical Properties
The photochemical reactivity of 3,4-Dimethylpyrrolidine-2,5-dione derivatives has been studied extensively. In research conducted by Ihlefeld and Margaretha (1992), derivatives of this compound were shown to engage in various photochemical reactions like [2 + 2] photocycloaddition and photoreduction. The presence of N-substituents notably influences these photochemical behaviors, highlighting the compound's potential in photochemistry applications Ihlefeld & Margaretha, 1992.
Sulfenylation Reactions
Seitz and Needham (1983) described the conditions for mono- and bissulfenylation of N-methyl-3,3-dimethylpyrrolidine-2,5-dione. Their study explored the impact of various factors like solvent, base, and electrophile on product distribution, indicating the compound's role in sulfenylation reactions Seitz & Needham, 1983.
Conversion to Maleimide
Yan et al. (2018) discovered that trans-3,4-dihydroxypyrrolidine-2,5-dione could be converted to maleimide through tosylation, a finding that has implications for organic synthesis and the understanding of the properties of pyrrolidine-2,5-diones Yan et al., 2018.
Anti-inflammatory Activities
Chien et al. (2008) isolated new compounds from Antrodia camphorata, including derivatives of pyrrolidine-2,5-dione, which demonstrated significant anti-inflammatory effects on macrophage-mediated responses Chien et al., 2008.
Synthesis of Anti-Inflammatory Agents
Paprocka et al. (2022) synthesized new 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives, studying their structural and biological properties, including anti-inflammatory activity. This research further emphasizes the medicinal chemistry applications of this compound Paprocka et al., 2022.
Corrosion Inhibition
Chafiq et al. (2020) explored the inhibition properties of derivatives of pyrrolidine-2,5-dione for mild steel corrosion in acidic solutions. Their findings suggest applications in materials chemistry, particularly in corrosion prevention Chafiq et al., 2020.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3,4-dimethylpyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-3-4(2)6(9)7-5(3)8/h3-4H,1-2H3,(H,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKDOXQYWUITYNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)NC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethylpyrrolidine-2,5-dione | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-(2-((4-chlorophenyl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2917567.png)
![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone](/img/structure/B2917568.png)
![2-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]-2,3-dihydro-1H-isoindole](/img/structure/B2917570.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2917574.png)
![1-[(4-Methylphenyl)methyl]-4-[4-(4-methylphenyl)-1-piperazinyl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2917575.png)
![5-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-methyl-1,2-thiazole-4-carboxylic acid](/img/structure/B2917576.png)
![1-[(3As,6aR)-5,5-dioxo-2,3,3a,4,6,6a-hexahydrothieno[3,4-b]pyrrol-1-yl]prop-2-en-1-one](/img/structure/B2917577.png)
![N-(3,5-dichlorophenyl)-N'-[(dimethylamino)methylene]thiourea](/img/structure/B2917581.png)
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(phenylthio)propanamide](/img/structure/B2917582.png)
![7-Hydroxy-5,6-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2917585.png)

![2-(benzo[d][1,3]dioxol-5-yl)-7-ethoxy-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2917587.png)
